N3-VC-Pab-pnp, also known as 6-maleimidohexanoyl-valyl-citrullyl-(4-aminobenzyl)-(4-nitrophenyl)-carbonate, is a compound utilized primarily in the field of biochemistry, particularly in the development of antibody-drug conjugates. This compound features a unique structure that allows for specific targeting and delivery of therapeutic agents to cancer cells. The compound is classified under the category of synthetic organic compounds and is recognized for its role in drug delivery systems.
N3-VC-Pab-pnp can be synthesized through various chemical methods, including the copper-catalyzed azide-alkyne cycloaddition reaction, which is a common approach in organic chemistry for creating complex molecules. This compound is also commercially available from various suppliers specializing in biochemical reagents.
N3-VC-Pab-pnp is classified as an azide-containing compound and is part of a broader class of compounds known as peptide-drug conjugates. It is specifically designed for use in targeted therapy applications, making it an important tool in modern medicinal chemistry.
The synthesis of N3-VC-Pab-pnp involves several key steps, primarily focusing on the introduction of an azide group. The following methods are commonly employed:
The synthesis process often involves optimizing reaction conditions to maximize yield and purity. For example, industrial production may utilize large-scale synthesis techniques that ensure stability by storing the final product under nitrogen at low temperatures .
The molecular formula of N3-VC-Pab-pnp is C35H43N7O11, with a molecular weight of approximately 737.76 g/mol . Its structure comprises several functional groups, including an azide group, which plays a crucial role in its reactivity and applications.
The compound's structure can be represented as follows:
The presence of multiple amine and carbonate groups enhances its solubility and reactivity with other biomolecules.
N3-VC-Pab-pnp participates in various chemical reactions, including:
The major products from these reactions are often triazole-containing compounds, which serve as intermediates in synthesizing more complex molecules used in drug development .
The mechanism of action for N3-VC-Pab-pnp primarily revolves around its ability to facilitate targeted drug delivery. The azide group allows for specific conjugation to antibodies or other targeting moieties, enabling precise localization at tumor sites.
Upon administration, N3-VC-Pab-pnp can undergo enzymatic cleavage (for instance, by cathepsin B), releasing active drug components specifically within cancerous tissues . This targeted approach minimizes systemic toxicity and enhances therapeutic efficacy.
N3-VC-Pab-pnp is typically stored as a solid at low temperatures (-20°C) to maintain stability . It exhibits good solubility in organic solvents commonly used in biochemical applications.
The compound's reactivity is characterized by its azide functionality, which facilitates click chemistry reactions such as CuAAC and SPAAC. These properties make it suitable for various biochemical applications, particularly in drug conjugation strategies.
N3-VC-Pab-pnp has significant applications in scientific research and pharmaceutical development:
N3-VC-PAB-PNP (CAS: 2285374-43-6; Formula: C₂₇H₃₃N₉O₉; Molar Mass: 627.61 g/mol) serves as a critical intermediate in the synthesis of bicyclic peptide ligand STING (Stimulator of Interferon Genes) conjugates. Its molecular architecture integrates three functional domains: an azide (N₃) group for "click" chemistry, a protease-cleavable Val-Cit (VC) dipeptide sequence, a p-aminobenzyl alcohol (PAB) self-immolative spacer, and a p-nitrophenyl carbonate (PNP) active ester for payload conjugation [1]. This design enables controlled drug release in target cells, where lysosomal proteases (e.g., cathepsin B) cleave the Val-Cit bond, triggering self-immolation of PAB and freeing the cytotoxic payload [1] [4]. The strategic inclusion of the azide group facilitates bioorthogonal conjugation with alkyne-functionalized STING agonists via CuAAc or SPAAC, enhancing tumor-specific immune activation while minimizing off-target effects [1]. Molecular modeling confirms that the PNP carbonate group exhibits high electrophilicity (partial charge: +0.32e), facilitating efficient nucleophilic displacement by amine-bearing payloads [1].
Table 1: Molecular Design Features of N3-VC-PAB-PNP
Structural Domain | Chemical Function | Role in STING Conjugates |
---|---|---|
Azide (N₃) | Click chemistry handle | Enables CuAAc/SPAAC with alkyne-modified STING agonists |
Val-Cit (VC) | Protease substrate | Lysosomal cleavage site for intracellular drug release |
PAB | Self-immolative spacer | Spontaneously decomposes post-cleavage to release payload |
PNP carbonate | Electrophilic linker | Forms stable carbamate bonds with amine-containing payloads |
The synthesis of N3-VC-PAB-PNP employs Fmoc-based Solid-Phase Peptide Synthesis (SPPS) on Wang resin, utilizing a stepwise assembly of the Val-Cit-PABC backbone. Key steps include:
Critical challenges include suppressing aspartimide formation during Cit coupling (mitigated by 0.1 M HOAt additive) and minimizing azide reduction (maintained under argon atmosphere). Final cleavage from resin employs TFA/TIS/H₂O (95:2.5:2.5), followed by HPLC purification (C18 column, 10→90% ACN/H₂O gradient) to achieve ≥98% purity [3] [8].
Table 2: SPPS Coupling Efficiency for N3-VC-PAB-PNP Intermediate
Synthetic Step | Reagents/Conditions | Coupling Efficiency | Purity (HPLC) |
---|---|---|---|
Fmoc-PABC attachment | DIC/HOBt, DMF, 2h | 98.5% | - |
Fmoc-Cit coupling | PyBOP/NMM, 0.1 M HOAt, 4h | 99.2% | - |
Fmoc-Val coupling | PyBOP/NMM, 3h | 98.8% | - |
Azidoacetic acid conjugation | HATU/DIPEA, DMF, 6h | 95.7% | - |
PNP activation | p-NPC/DMAP, DCM, 12h | 97.3% | 98.1% |
N3-VC-PAB-PNP’s utility hinges on efficient conjugation with alkyne-functionalized payloads via copper-catalyzed azide-alkyne cycloaddition (CuAAc) or strain-promoted azide-alkyne cycloaddition (SPAAC). Systematic optimization has been conducted for both pathways:
CuAAc Optimization:
SPAAC Optimization:
Comparative studies confirm CuAAc is optimal for small-molecule payloads (k₂: 250–310 M⁻¹s⁻¹), while SPAAC is preferred for protein conjugates due to absent copper-induced denaturation. The conjugated products exhibit >90% stability in plasma over 72h, validating the linker’s robustness [1] [7].
Table 3: Reaction Metrics for N3-VC-PAB-PNP Conjugation Strategies
Parameter | CuAAc | SPAAC |
---|---|---|
Catalyst | CuI/TBTA (0.2 eq) | None |
Solvent | tBuOH/H₂O (1:1) | Anhydrous DMSO |
Time to 95% Conversion | 30 min | 2h |
Payload Compatibility | Small molecules (e.g., MMAE) | Proteins (e.g., antibodies) |
Byproduct Formation | <5% | None |
PNP Carbonate Stability | >98% | >98% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7